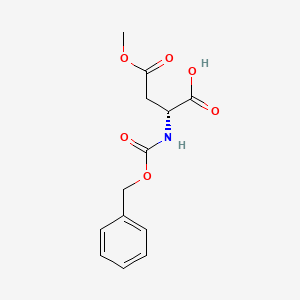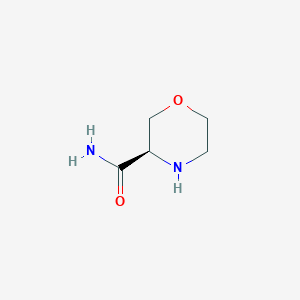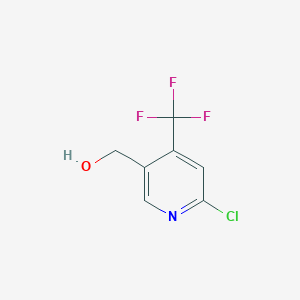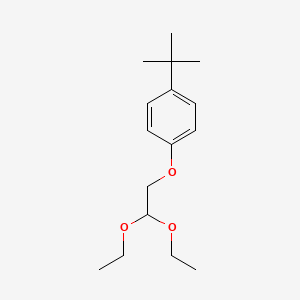
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with a specific stereochemistry at the 2-position This compound is characterized by the presence of a methoxy group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids, followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups, such as benzyl or tert-butoxycarbonyl, to prevent unwanted side reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学研究应用
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid: Similar structure with an additional carbon in the backbone.
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H15NO6 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI 键 |
PHMBNDDHIBIDRQ-SNVBAGLBSA-N |
手性 SMILES |
COC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745536.png)
![(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol](/img/structure/B11745552.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11745556.png)


![2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11745577.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745589.png)

![N-(Benzo[d]oxazol-2-ylmethyl)ethanamine](/img/structure/B11745602.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)

amine](/img/structure/B11745636.png)
